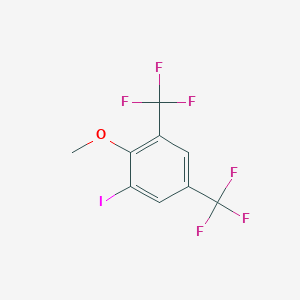
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C9H5F6IO It is characterized by the presence of iodine, methoxy, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .
Industrial Production Methods
Industrial production of 1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness, with careful control of reaction conditions to ensure product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form biaryl or alkyne derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like DMSO or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Major Products Formed
Scientific Research Applications
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Modifying gene expression or inducing DNA damage.
Modulating Cellular Signaling: Affecting signaling pathways that regulate cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
1-Iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene can be compared with other halogenated aromatic compounds, such as:
1-Iodo-3,5-bis(trifluoromethyl)benzene: Similar structure but lacks the methoxy group, which may affect its reactivity and applications.
1-Bromo-2-methoxy-3,5-bis(trifluoromethyl)benzene: Similar structure but with bromine instead of iodine, which may influence its chemical properties and reactivity.
1-Chloro-2-methoxy-3,5-bis(trifluoromethyl)benzene: Similar structure but with chlorine instead of iodine, which may alter its biological activity and applications.
The presence of the methoxy group and the iodine atom in this compound makes it unique and potentially more versatile in certain applications compared to its analogs .
Properties
Molecular Formula |
C9H5F6IO |
|---|---|
Molecular Weight |
370.03 g/mol |
IUPAC Name |
1-iodo-2-methoxy-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H5F6IO/c1-17-7-5(9(13,14)15)2-4(3-6(7)16)8(10,11)12/h2-3H,1H3 |
InChI Key |
LKIMZVGUJTYKLF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


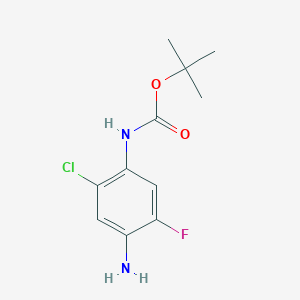

![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)
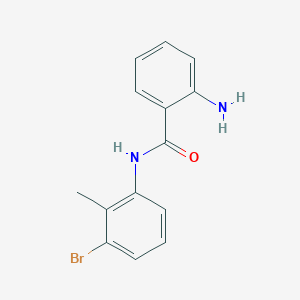
![6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid](/img/structure/B13901742.png)
![5-(chloromethyl)-4-(furan-3-ylmethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13901743.png)
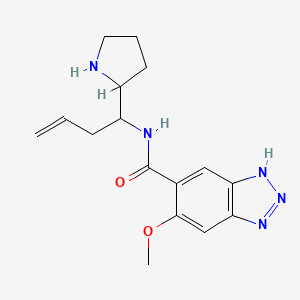
![5-Bromo-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B13901762.png)
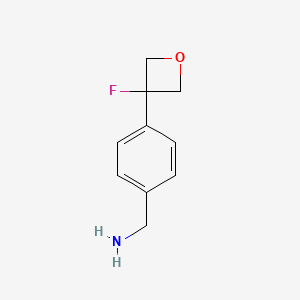
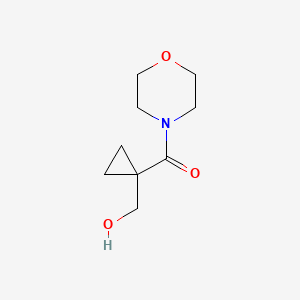
![(2S,2'S)-2,2'-[[(2S,2'S)-1,1'-[(2S,2'S)-3,3'-Disulfanediylbis(2-methylpropanoyl)]bis(pyrrolidine-2,2'-carbonyl)]bis(azanediyl)]bis(3-phenylpropanoic Acid)](/img/structure/B13901781.png)
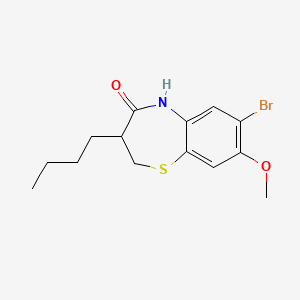
![3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13901783.png)
![Ethyl 6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylate](/img/structure/B13901787.png)
